molecular formula C14H10N2O2 B14018751 3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid

3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid

Cat. No.: B14018751
M. Wt: 238.24 g/mol
InChI Key: QVWRXUWUKUKEEK-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused to a benzoic acid structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by cyclization and oxidation steps. One common method involves the use of a multicomponent reaction where 2-aminopyridine, benzaldehyde, and an appropriate oxidizing agent are reacted under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylbenzoic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,(H,17,18)

InChI Key

QVWRXUWUKUKEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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